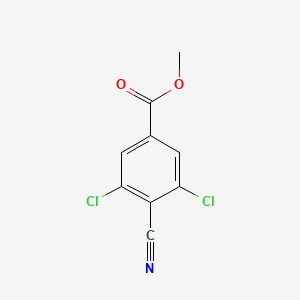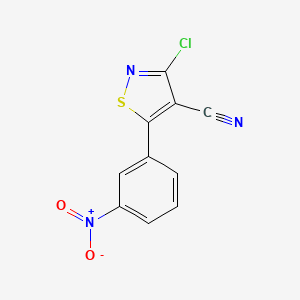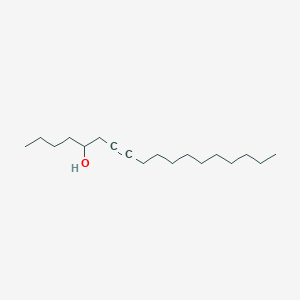
Methyl 3,5-dichloro-4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-dichloro-4-cyanobenzoate is an organic compound with the molecular formula C9H5Cl2NO2 It is a derivative of benzoic acid, featuring chlorine and cyano functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,5-dichloro-4-cyanobenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-dichloro-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-dichloro-4-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 3,5-dichloro-4-aminobenzoate.
Hydrolysis: Formation of 3,5-dichloro-4-cyanobenzoic acid.
Applications De Recherche Scientifique
Methyl 3,5-dichloro-4-cyanobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3,5-dichloro-4-cyanobenzoate involves its interaction with specific molecular targets. For instance, in organic synthesis, it can act as an electrophile in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of electron-withdrawing groups like chlorine and cyano enhances its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-cyanobenzoate
- Methyl 4-cyanobenzoate
- Methyl 3,5-dichlorobenzoate
Comparison
Methyl 3,5-dichloro-4-cyanobenzoate is unique due to the presence of both chlorine and cyano groups, which significantly influence its chemical reactivity and potential applications. Compared to methyl 3-cyanobenzoate and methyl 4-cyanobenzoate, the additional chlorine atoms in this compound enhance its electrophilic character, making it more suitable for specific synthetic applications.
Propriétés
Numéro CAS |
651059-00-6 |
|---|---|
Formule moléculaire |
C9H5Cl2NO2 |
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
methyl 3,5-dichloro-4-cyanobenzoate |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 |
Clé InChI |
SJDGKDIRXLWIPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12610995.png)

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)




![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)

![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)

![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
